molecular formula C13H12O5 B093408 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 17474-27-0

5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B093408
CAS No.: 17474-27-0
M. Wt: 248.23 g/mol
InChI Key: JPPNMIXVIYOENU-UHFFFAOYSA-N
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Description

5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound known for its unique structure and properties It features a benzylidene group attached to a dioxane ring, which is further substituted with hydroxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of 4-hydroxybenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene linkage.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to make the process more sustainable.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various ethers and esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides are used in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research, where its derivatives may exhibit anti-tumor activity.

Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects is primarily through its ability to interact with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the benzylidene group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-Hydroxybenzylidene-rhodanine: Known for its fluorogenic properties.

    Benzylidenehydrazine derivatives: Used as tyrosinase inhibitors.

    Benzenesulfonamide derivatives: Contain thiazol-4-one scaffold and exhibit various biological activities.

Uniqueness: 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its dioxane ring structure, which imparts distinct chemical and physical properties. This makes it a versatile compound for various applications in scientific research and industry.

Biological Activity

5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound notable for its unique structure and potential biological activities. It contains a benzylidene group attached to a dioxane ring, which is further substituted with hydroxy and dimethyl groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and agricultural applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₂O₅
  • CAS Number : 17474-27-0
  • Chemical Structure : The compound features a 1,3-dioxane ring in a distorted boat conformation with a hydroxyl group and a benzylidene moiety.

Synthesis

The synthesis of this compound typically involves the condensation of 4-hydroxybenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is often conducted in ethanol as a solvent .

The primary biological activity of this compound revolves around its interaction with enzymes involved in the lysine biosynthesis pathway. It acts as an inhibitor of dihydrodipicolinate synthase (DHDPS), which catalyzes the first step in this pathway. By inhibiting DHDPS, the compound disrupts lysine production, which is essential for various cellular processes .

Pharmacological Effects

  • Antitumor Activity : Research indicates that derivatives of this compound may exhibit anti-tumor properties. The mechanism is thought to involve enzyme inhibition leading to disrupted cellular metabolism and growth.
  • Fluorogenic Properties : The compound displays fluorogenic characteristics, allowing it to form fluorescent complexes that can be utilized in biochemical assays.
  • Cellular Effects : Preliminary studies suggest that it may influence cell function by interacting with various proteins and enzymes, potentially leading to enzyme inhibition or activation .

Case Study 1: Inhibition of Lysine Biosynthesis

In vitro studies demonstrated that this compound effectively inhibited DHDPS activity with an IC₅₀ value around 100 µM. This inhibition was shown to affect growth patterns in bacterial models where lysine biosynthesis is crucial for survival .

Case Study 2: Fluorescent Applications

The compound's ability to form fluorescent complexes has been explored for use in biological imaging techniques. These applications leverage its unique structural properties to visualize cellular processes in real time.

Comparative Analysis with Similar Compounds

Compound NameActivity TypeIC₅₀ Value (µM)Mechanism of Action
5-(4-Hydroxybenzylidene)-...Lysine biosynthesis~100DHDPS inhibition
MBDTA-2Dual-target herbicide63.3Inhibition of DHDPS and DHDPR
Benzylidenehydrazine derivativesTyrosinase inhibitorsVariesEnzyme inhibition

Dosage Effects and Metabolic Pathways

Current literature provides limited data on dosage effects in animal models; however, it suggests that variations in dosage could significantly alter the compound's efficacy and safety profile. Ongoing research aims to elucidate these effects further.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, and how do reaction conditions influence yield?

The compound is typically synthesized via Knoevenagel condensation between Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and 4-hydroxybenzaldehyde under acid catalysis (e.g., acetic acid) at 75°C for 2 hours . Alternative methods include Yonemitsu condensation using KH₂PO₄ as a catalyst in ethanol-water mixtures at room temperature, achieving high yields (>90%) . Variations in solvent polarity, temperature, and catalyst choice (e.g., triethylborane for radical reactions) can alter reaction efficiency and purity .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) reveals a planar benzylidene moiety connected to the dioxane ring via a C7=C6 double bond (1.358 Å) and a C7–C8 single bond (1.451 Å), forming a bond angle of 134.33° . The crystal lattice is stabilized by weak O–H⋯O hydrogen bonds (2.67–2.78 Å) between the hydroxyl group and carbonyl oxygen atoms . SHELX software (e.g., SHELXL for refinement) is commonly used for structural analysis, with data-to-parameter ratios ≥16.2 ensuring reliability .

Q. What are common derivatives of this compound, and how are they synthesized?

Derivatives include:

  • 5-(4-Methoxybenzylidene) analogs via substitution of the hydroxyl group with methoxy .
  • Fluorinated variants (e.g., 5-(2-fluorobenzylidene)) by replacing 4-hydroxybenzaldehyde with fluorinated aldehydes .
  • Alkylidene derivatives (e.g., cyclohexylidene) through condensation with aliphatic aldehydes . These are synthesized using similar condensation methods, with purity confirmed via ¹H/¹³C NMR, IR, and MS .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Challenges include weak diffraction signals due to low crystal symmetry and twinning phenomena . High-resolution data collection (e.g., using synchrotron radiation) and twin refinement protocols in SHELXL improve accuracy . Disordered solvent molecules in the lattice may require SQUEEZE (PLATON) or ISOR restraints for proper modeling .

Q. How do reaction mechanisms differ between Knoevenagel and Yonemitsu condensations for synthesizing this compound?

  • Knoevenagel : Proceeds via acid-catalyzed enolate formation from Meldrum’s acid, followed by nucleophilic attack on the aldehyde carbonyl. The reaction is thermally driven (75°C) .
  • Yonemitsu : Involves a three-component reaction (aldehyde, Meldrum’s acid, indole) under mild conditions (room temperature) via a Brønsted acid (KH₂PO₄)-catalyzed pathway, forming C–C bonds without requiring pre-activated substrates . Mechanistic studies (e.g., DFT calculations or isotopic labeling) can further elucidate intermediates .

Q. What advanced applications exist for this compound in materials science?

Functionalized derivatives enable stimuli-responsive polymer surfaces . For example, irradiation with visible light (515 nm) induces isomerization in 5-((2Z,4E)-5-(diethylamino)-2-hydroxypenta-2,4-dien-1-ylidene) derivatives, altering surface hydrophobicity for biosensing or cell-culture modulation . Surface characterization employs AFM, contact angle measurements, and XPS .

Q. How does the compound react with nucleophiles like ammonia, and what products form?

Reaction with aqueous ammonia yields 5-[amino(thiomethyl)methylene] derivatives via nucleophilic substitution at the thiomethyl group. Subsequent oxidation with m-chloroperbenzoic acid forms sulfoxide derivatives, while triphenylphosphine generates phosphonium salts . SC-XRD confirms the stereochemistry of products, with bond angles deviating by ≤2° from ideal geometry .

Q. What role does this compound play in medicinal chemistry as a synthetic intermediate?

It serves as a precursor for 4(1H)-quinolone and sitagliptin analogs . For example, reduction of the benzylidene moiety produces chiral intermediates for antidiabetic drugs . Biological activity assays (e.g., antioxidant or enzyme inhibition studies) require purity ≥99%, verified by HPLC and LC-MS .

Q. Methodological Notes

  • Contradictions in Data : Discrepancies in reported bond lengths (e.g., C7–C8: 1.451 Å vs. 1.467 Å in similar derivatives) may arise from crystallographic resolution limits or solvent effects .
  • Best Practices : Use SHELX for crystallography, validate synthetic yields via triplicate runs, and cross-reference NMR data with computed spectra (e.g., ACD/Labs) to confirm assignments .

Properties

IUPAC Name

5-[(4-hydroxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-13(2)17-11(15)10(12(16)18-13)7-8-3-5-9(14)6-4-8/h3-7,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPNMIXVIYOENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=C(C=C2)O)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxybenzaldehyde (20 g, 163 mmol) in water (250 mL) is added Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (24.78 g, 171 mmol) as a slurry in water (250 mL) at 75° C. The reaction mixture is agitated for 2 hours, cooled in an ice bath, and extracted with EtOAc (2×400 mL). The combined extracts are washed with saturated brine, dried over sodium sulfate, filtered, and concentrated to a yellow solid (39 g, 97%). ESI/MS m/z 247.1 (M−H)−.
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20 g
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24.78 g
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250 mL
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250 mL
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Synthesis routes and methods II

Procedure details

Condensation with Meldrum's acid was carried out according to the method of Bigi et. al. (2001) Tetrahedron Lett. 42:5203-5205. A 2 L pear-shaped flask was charged with 4-hydroxybenzaldehyde (50 g, 409 mmol) and water (400 mL). The flask was placed in a water bath at 75° C., and Meldrum's acid (62 g, 430 mmol) was added as a slurry in 400 mL of water. The reaction mixture was agitated for 2 hours and cooled in an ice bath for 2 hours. The product was collected by filtration and rinsed with cold water. After drying thoroughly, adduct M1.1 was obtained as a fine yellow powder. MS ESI (pos.) m/e: 519.0 (2M+Na). 1H NMR (500 MHz) (DMSO-d6) δ 9.75 (br s, 1H); 8.27 (s, 1H); 8.24 (d, 2H, J=10 Hz); 6.98 (d, 2H, J=10 Hz);.1.76 (s, 6H).
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0 (± 1) mol
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50 g
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400 mL
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62 g
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400 mL
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Synthesis routes and methods III

Procedure details

To a 500 mL RB flask fitted with magnetic stirrer was charged with water (160 mL). To the stirred solvent was added 4-hydroxybenzaldehyde (25.0 g, 122.12 mmol) and 2,2-dimethyl-1,3-dioxane-4,6-dione (25.0 g), it was heated at 75° C. for 2 h. The RM was cooled to obtain the solid, filtered and was washed with water, then dried to obtain the product (34.0, yield: 83.74%).
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25 g
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25 g
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160 mL
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Synthesis routes and methods IV

Procedure details

Condensation with Meldrum's acid is carried out according to the method of Bigi et. al. (2001) Tetr. Lett. 42: 5203-5205. A 2L pear-shaped flask was charged with 4-hydroxybenzaldehyde (50 g, 409 mmol) and water (400 mL). The flask was placed in a water bath at 75° C. and Meldrum's acid (62 g, 430 mmol) was added as a slurry in 400 mL of water. The reaction mixture was agitated for 2 h then cooled in an ice bath for 2 hours. The product was collected by filtration and rinsed with cold water. After drying thoroughly, 95 g (94%) of adduct 1.1 was obtained as a fine yellow powder. 1H NMR(500 MHz)(DMSO-d6) δ 9.75 (br s, 1H); 8.27 (s, 1H); 8.24 (d, 2H, J=10 Hz); 6.98 (d, 2H, J=10 Hz); 1.76 (s, 6H). MS ESI (pos.) m/e: 519.0 (2M+Na).
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0 (± 1) mol
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50 g
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400 mL
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62 g
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400 mL
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solvent
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Yield
94%

Synthesis routes and methods V

Procedure details

To a suspension of 4-hydroxybenzaldehyde (35 g) in water (300 mL) heated up to 75° C. was added a suspension of Meldrum's acid (43.4 g) in water (300 mL), followed by stirring the reaction mixture successively at 75° C. for 8.5 hours, at room temperature for 14 hours and under ice-cooling for 2 hours. The resulting crystal was filtered, washed with ice-cold water and dried in vacuo to give 5-(4-hydroxybenzylidene)-2,2-dimethyl-[1,3]dioxane-4,6-dione (47.3 g).
Quantity
35 g
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reactant
Reaction Step One
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300 mL
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43.4 g
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300 mL
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Reaction Step Two

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